molecular formula C₂₁H₃₅NO₃SSi B1139839 ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate CAS No. 218614-04-1

ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate

Cat. No.: B1139839
CAS No.: 218614-04-1
M. Wt: 409.66
InChI Key:
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Description

ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate is a complex organic compound characterized by its unique structural features This compound contains a tert-butyl(dimethyl)silyl group, a thiazole ring, and a hepta-2,6-dienoate backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions, particularly those involving thiazole-containing molecules.

    Industry: Utilized in the production of specialty chemicals and materials, where its specific functional groups can impart desired properties.

Mechanism of Action

The mechanism of action of ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate involves its interaction with molecular targets and pathways within biological systems. The thiazole ring and hepta-2,6-dienoate backbone may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The tert-butyl(dimethyl)silyl group can also influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate: shares similarities with other thiazole-containing compounds and silyl-protected molecules.

    tert-Butyl(dimethyl)silyl-protected alcohols: These compounds have similar protective groups but may differ in their core structures and applications.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents and functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which can impart specific reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3SSi/c1-10-24-20(23)15(2)11-12-19(25-27(8,9)21(5,6)7)16(3)13-18-14-26-17(4)22-18/h11,13-14,19H,10,12H2,1-9H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKDISNFBCMBI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCC(C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=CC[C@@H](C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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